3-(Trifluoromethyl)benzoylacetonitrile physical and chemical properties
3-(Trifluoromethyl)benzoylacetonitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Trifluoromethyl)benzoylacetonitrile, a key intermediate in pharmaceutical synthesis. The document details the compound's structural and physicochemical characteristics, supported by spectroscopic data. It also outlines a detailed experimental protocol for its synthesis and purification. Furthermore, this guide explores the reactivity and stability of the molecule, and discusses its relevance in drug design and development, providing a valuable resource for researchers in medicinal chemistry and related fields.
Introduction
3-(Trifluoromethyl)benzoylacetonitrile is an aromatic ketone and a β-ketonitrile derivative. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, enhancing its metabolic stability and lipophilicity.[1][2][3][4][5] These characteristics make it a valuable building block in the synthesis of various pharmaceutical compounds.[1][2][3][4][5] This guide aims to provide a detailed repository of its physical, chemical, and experimental data to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physical and chemical properties of 3-(Trifluoromethyl)benzoylacetonitrile is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 27328-86-5 | [6] |
| Molecular Formula | C₁₀H₆F₃NO | [6] |
| Molecular Weight | 213.16 g/mol | [6] |
| Appearance | Solid | [7] |
| Melting Point | 58-60 °C | [7] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like THF and ether. | [7] |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Technique | Key Features |
| ¹H NMR | Aromatic protons (multiplets), methylene protons (singlet). |
| ¹³C NMR | Aromatic carbons, carbonyl carbon, nitrile carbon, methylene carbon, trifluoromethyl carbon. |
| IR (Infrared) | C=O stretch, C≡N stretch, C-F stretch, aromatic C-H stretch. |
| Mass Spec. | Molecular ion peak, fragmentation pattern showing loss of CF₃, CN, and CO groups. |
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)benzoylacetonitrile
This protocol describes the synthesis of 3-(Trifluoromethyl)benzoylacetonitrile via a Claisen condensation reaction between ethyl 3-(trifluoromethyl)benzoate and acetonitrile.
Workflow Diagram:
Caption: Synthetic workflow for 3-(Trifluoromethyl)benzoylacetonitrile.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl 3-(trifluoromethyl)benzoate
-
Anhydrous acetonitrile
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure: [7]
-
Preparation: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.8 g of a 60% dispersion in oil, 0.12 mol).
-
Solvent Addition: Add 80 mL of anhydrous THF to the flask.
-
Reaction Initiation: Heat the mixture to reflux with stirring.
-
Addition of Reactants: Prepare a solution of ethyl 3-(trifluoromethyl)benzoate (19 g, 0.087 mol) and anhydrous acetonitrile (5 g, 0.12 mol) in 20 mL of anhydrous THF. Add this solution dropwise to the refluxing NaH suspension over a period of 30 minutes.
-
Reaction: Continue refluxing the reaction mixture for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into 250 mL of diethyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and extract with 1 M NaOH solution (3 x 50 mL).
-
Washing: Wash the combined aqueous layers with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidification: Carefully acidify the aqueous layer with concentrated HCl until the pH is ~2, which will precipitate the product.
-
Isolation: Extract the product with diethyl ether (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Purification
Recrystallization: A common method for purifying solid organic compounds is recrystallization.[10]
-
Dissolve the crude 3-(Trifluoromethyl)benzoylacetonitrile in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).
-
Hot filter the solution if any insoluble impurities are present.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography: [11][12] For more rigorous purification, column chromatography can be employed.
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate), determined by thin-layer chromatography (TLC) analysis.
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow Diagram:
Caption: Purification workflows for 3-(Trifluoromethyl)benzoylacetonitrile.
Chemical Reactivity and Stability
The reactivity of 3-(Trifluoromethyl)benzoylacetonitrile is dictated by the presence of the ketone, nitrile, and the trifluoromethyl-substituted aromatic ring.
-
Acidity of the Methylene Group: The methylene protons are acidic due to the electron-withdrawing effects of the adjacent benzoyl and cyano groups, making this position susceptible to deprotonation by a base. The resulting enolate can act as a nucleophile in various reactions, such as alkylations and aldol condensations.
-
Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions of ketones, such as reduction to an alcohol or conversion to an imine.
-
Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
-
Electrophilic Aromatic Substitution: The trifluoromethyl group is a strong deactivating and meta-directing group, making electrophilic aromatic substitution on the phenyl ring challenging and directing incoming electrophiles to the meta position relative to the trifluoromethyl group.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly if other leaving groups are present on the ring.
-
Stability: Trifluoromethylated aromatic compounds are generally known for their high thermal and chemical stability.[1][13] The C-F bond is very strong, making the trifluoromethyl group resistant to many chemical transformations. However, under harsh acidic or basic conditions, hydrolysis of the trifluoromethyl group can occur.[13]
Role in Drug Design and Development
The incorporation of a trifluoromethyl group into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties.[1][2][3][4][5]
-
Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][3][4]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group make it resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.[1][3]
-
Improved Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, leading to stronger interactions with biological targets such as enzymes and receptors.[1][5]
-
Modulation of pKa: The presence of a trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.
While specific signaling pathways involving 3-(Trifluoromethyl)benzoylacetonitrile are not extensively documented, its utility as a precursor for various bioactive molecules suggests its indirect role in modulating numerous biological processes. As a key building block, it enables the synthesis of compounds that may act as enzyme inhibitors or receptor ligands in various therapeutic areas.
Logical Relationship Diagram:
Caption: Role of the trifluoromethyl group in improving drug candidate profiles.
Conclusion
3-(Trifluoromethyl)benzoylacetonitrile is a valuable and versatile intermediate in the field of medicinal chemistry. Its unique combination of physical and chemical properties, largely influenced by the trifluoromethyl group, makes it an attractive starting material for the synthesis of a wide range of potentially therapeutic compounds. This technical guide provides essential information to aid researchers in the effective utilization of this compound in their drug discovery and development endeavors. Further research into its direct biological activities and detailed reactivity profile will undoubtedly expand its applications.
References
- 1. nbinno.com [nbinno.com]
- 2. scilit.com [scilit.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. scbt.com [scbt.com]
- 7. prepchem.com [prepchem.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. silicycle.com [silicycle.com]
- 13. benchchem.com [benchchem.com]
(Representative structure, specific inhibitor may vary but generally shows lower potency than fluorinated counterparts)